3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid
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Overview
Description
3-(5-Bromo-1H-indol-3-yl)-2-acetamidopropanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring, an acetamido group at the 2-position, and a propanoic acid moiety.
Mechanism of Action
The compound’s interaction with its targets could lead to changes in biochemical pathways within the cell . This could result in a variety of downstream effects, depending on the specific pathways involved.
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would also play a crucial role in its bioavailability . Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics.
The result of the compound’s action would be changes at the molecular and cellular level. These changes could potentially lead to observable effects at the tissue or organism level .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Acetylation: The brominated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamido group.
Formation of Propanoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, resulting in debromination or reduction of the acetamido group.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetamido or debrominated products.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(5-Bromo-1H-indol-3-yl)-2-acetamidopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Bromoindole: A simpler derivative with only a bromine atom at the 5-position.
N-Acetyltryptophan: An indole derivative with an acetamido group but lacking the bromine atom.
Uniqueness: 3-(5-Bromo-1H-indol-3-yl)-2-acetamidopropanoic acid is unique due to the combination of the bromine atom, acetamido group, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYCFTBQVUCEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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